![molecular formula C17H23NO3 B1681285 Tetrahydropiperine CAS No. 23434-88-0](/img/structure/B1681285.png)
Tetrahydropiperine
Overview
Description
Tetrahydropiperine is a member of benzodioxoles and is a natural product found in Piper swartzianum, Piper tuberculatum, and Piper longum .
Molecular Structure Analysis
Tetrahydropiperine has a molecular formula of C17H23NO3 and a molecular weight of 289.4 g/mol . Its IUPAC name is 5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpentan-1-one .Chemical Reactions Analysis
Tetrahydropiperine’s interaction with metabolic enzyme cytochrome P450 superfamily and competitive hydrophobic interaction at Monoamine oxide B (MAO-B) active site have made it both a xenobiotics bioenhancer and a potential MAO-B inhibitor .Physical And Chemical Properties Analysis
Tetrahydropiperine has a molecular formula of C17H23NO3 and a molecular weight of 289.37 g/mol .Scientific Research Applications
Neuroprotection
Tetrahydropiperine (THP) has been studied for its neuroprotective effects, particularly in the context of cerebral ischemia/reperfusion injury. Research suggests that THP may mediate the neuroprotective effects of Insulin-Like Growth Factor 1 via the Hippo/YAP signaling pathway, which is further influenced by the PI3K/AKT cascade .
Mechanism of Action
Target of Action
Tetrahydropiperine (THP) is a natural alkaloid that has been found to have protective effects against various diseases . The primary targets of THP are proteins associated with the autophagy and PI3K/Akt/mTOR pathways . These proteins play crucial roles in cellular processes such as cell growth, proliferation, differentiation, and survival .
Mode of Action
THP interacts with its targets through robust docking capability . This interaction leads to changes in the activity of these proteins, thereby influencing the cellular processes they regulate. For instance, THP has been found to regulate multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, and others .
Biochemical Pathways
The impact of THP on ischemic stroke (IS) is enhanced in the PI3K/Akt signaling pathway . This pathway is crucial for cell survival and growth. THP also regulates multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .
Pharmacokinetics
The pharmacokinetic properties of THP, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability and therapeutic potential . .
Result of Action
THP has been found to significantly improve behavioral damage, reduce the area of cerebral infarction, ameliorate histopathological damage from ischemia, increase neuronal survival, and alleviate ultrastructural damage in neurons . It also enhances the survival of PC-12 cells induced by oxygen-glucose deprivation (OGD) and ameliorates the morphological harm to the cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of THP. For instance, the bioavailability and therapeutic effects of piperine, a compound related to THP, can be influenced by factors such as gastrointestinal disorders and the presence of certain drug-metabolizing enzymes . .
Safety and Hazards
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h8-9,12H,1-7,10-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZYKUZPJCQGPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCCC2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177988 | |
Record name | Tetrahydropiperine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydropiperine | |
CAS RN |
23434-88-0 | |
Record name | Tetrahydropiperine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23434-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydropiperine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023434880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydropiperine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Pentanone, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAHYDROPIPERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8904DO502T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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